Cas no 1566347-08-7 (2-(4-amino-3-methylbenzenesulfonyl)ethan-1-ol)

2-(4-amino-3-methylbenzenesulfonyl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-(4-amino-3-methylbenzenesulfonyl)ethan-1-ol
- Ethanol, 2-[(4-amino-3-methylphenyl)sulfonyl]-
-
- インチ: 1S/C9H13NO3S/c1-7-6-8(2-3-9(7)10)14(12,13)5-4-11/h2-3,6,11H,4-5,10H2,1H3
- InChIKey: QSWBSKKCIGMYCD-UHFFFAOYSA-N
- ほほえんだ: C(O)CS(C1=CC=C(N)C(C)=C1)(=O)=O
2-(4-amino-3-methylbenzenesulfonyl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | CB000721608-1g |
2-(4-amino-3-methylbenzenesulfonyl)ethan-1-ol |
1566347-08-7 | 95+% | 1g |
¥9244.00 | 2023-09-15 | |
AN HUI ZE SHENG Technology Co., Ltd. | CB000721608-5g |
2-(4-amino-3-methylbenzenesulfonyl)ethan-1-ol |
1566347-08-7 | 95+% | 5g |
¥24863.00 | 2023-09-15 | |
Enamine | EN300-185890-1.0g |
2-(4-amino-3-methylbenzenesulfonyl)ethan-1-ol |
1566347-08-7 | 95% | 1g |
$928.0 | 2023-05-26 | |
TRC | A621365-5mg |
2-(4-amino-3-methylbenzenesulfonyl)ethan-1-ol |
1566347-08-7 | 5mg |
$ 70.00 | 2022-06-07 | ||
Enamine | EN300-185890-0.05g |
2-(4-amino-3-methylbenzenesulfonyl)ethan-1-ol |
1566347-08-7 | 95% | 0.05g |
$216.0 | 2023-11-13 | |
TRC | A621365-50mg |
2-(4-amino-3-methylbenzenesulfonyl)ethan-1-ol |
1566347-08-7 | 50mg |
$ 340.00 | 2022-06-07 | ||
Aaron | AR01BFZS-500mg |
2-(4-amino-3-methylbenzenesulfonyl)ethan-1-ol |
1566347-08-7 | 95% | 500mg |
$1020.00 | 2025-02-09 | |
Aaron | AR01BFZS-250mg |
2-(4-amino-3-methylbenzenesulfonyl)ethan-1-ol |
1566347-08-7 | 95% | 250mg |
$657.00 | 2025-02-09 | |
Aaron | AR01BFZS-1g |
2-(4-amino-3-methylbenzenesulfonyl)ethan-1-ol |
1566347-08-7 | 95% | 1g |
$1301.00 | 2025-02-09 | |
1PlusChem | 1P01BFRG-50mg |
2-(4-amino-3-methylbenzenesulfonyl)ethan-1-ol |
1566347-08-7 | 95% | 50mg |
$275.00 | 2025-03-19 |
2-(4-amino-3-methylbenzenesulfonyl)ethan-1-ol 関連文献
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
2-(4-amino-3-methylbenzenesulfonyl)ethan-1-olに関する追加情報
Introduction to 2-(4-Amino-3-Methylbenzenesulfonyl)ethan-1-ol (CAS No. 1566347-08-7)
2-(4-Amino-3-methylbenzenesulfonyl)ethan-1-ol, with the CAS number 1566347-08-7, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a sulfonyl group and an amino group, making it a valuable candidate for various biological and therapeutic applications.
The chemical structure of 2-(4-Amino-3-methylbenzenesulfonyl)ethan-1-ol consists of a benzene ring substituted with a methyl group at the 3-position and an amino group at the 4-position. The sulfonyl group is attached to the benzene ring, and an ethan-1-ol moiety is linked to the sulfonyl group. This intricate arrangement imparts specific chemical properties that are crucial for its biological activities.
In recent years, 2-(4-Amino-3-methylbenzenesulfonyl)ethan-1-ol has been extensively studied for its potential therapeutic applications. One of the key areas of research has been its anti-inflammatory properties. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are implicated in various inflammatory diseases.
Beyond its anti-inflammatory effects, 2-(4-Amino-3-methylbenzenesulfonyl)ethan-1-ol has also demonstrated promising antitumor activities. Research conducted on cancer cell lines has revealed that this compound can induce apoptosis and inhibit cell proliferation, making it a potential candidate for cancer therapy. The mechanism of action involves the modulation of signaling pathways that are critical for cell survival and growth.
The pharmacokinetic properties of 2-(4-Amino-3-methylbenzenesulfonyl)ethan-1-ol have also been investigated to ensure its suitability for clinical applications. Studies have shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, which are essential for its effective use in drug development. Additionally, its low toxicity and high selectivity towards target cells make it a promising lead compound for further optimization.
In the context of drug discovery, 2-(4-Amino-3-methylbenzenesulfonyl)ethan-1-ol has been used as a scaffold for the design and synthesis of novel derivatives with enhanced biological activities. Chemists have explored various structural modifications to improve the potency, selectivity, and pharmacological properties of this compound. These efforts have led to the identification of several promising candidates that are currently undergoing preclinical evaluation.
The potential applications of 2-(4-Amino-3-methylbenzenesulfonyl)ethan-1-ol extend beyond traditional pharmaceuticals. In the field of chemical biology, this compound has been used as a tool to study specific biological processes and signaling pathways. Its ability to modulate key cellular targets makes it a valuable reagent for understanding disease mechanisms and identifying new therapeutic targets.
In conclusion, 2-(4-Amino-3-methylbenzenesulfonyl)ethan-1-ol (CAS No. 1566347-08-7) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, combined with its anti-inflammatory and antitumor properties, positions it as a promising candidate for further development into therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications, contributing to advancements in drug discovery and chemical biology.
1566347-08-7 (2-(4-amino-3-methylbenzenesulfonyl)ethan-1-ol) 関連製品
- 946266-50-8(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanecarboxamide)
- 298217-68-2(2-{[(5-bromo-3-methylpyridin-2-yl)amino]methyl}-6-methoxyphenol)
- 866339-78-8(3-(4-ethoxybenzoyl)-6,8-difluoro-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one)
- 868370-90-5(N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenoxyacetamide)
- 1248317-53-4((3-Aminopiperidin-1-yl)(cyclopentyl)methanone)
- 1407997-80-1(tert-Butyl (3R)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate)
- 85933-19-3(3-O-Methyl Carbidopa)
- 1609407-23-9(N-(5-bromo-2-methoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrobromide)
- 878735-47-8(1,3,6,7-tetramethyl-8-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1788557-63-0(4-[4-[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]-1-piperazinyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine)




